molecular formula C6H7BrN2O2 B10907320 Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate

Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B10907320
M. Wt: 219.04 g/mol
InChI Key: HOEMPLIQVVTQRB-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a bromine atom at the third position, a methyl group at the first position, and a carboxylate ester group at the fourth position. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

methyl 3-bromo-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-3-4(5(7)8-9)6(10)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEMPLIQVVTQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-bromo-1-methyl-1H-pyrazole with methyl chloroformate under basic conditions can yield the desired compound. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups present in the molecule.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it valuable in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may be explored for its role in drug discovery and development.

    Industry: The compound’s versatility makes it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application and the target molecules it interacts with. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and selectivity. The compound’s effects on molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-methyl-1H-pyrazole: Lacks the carboxylate ester group, making it less versatile in certain reactions.

    Methyl 3-bromo-1H-pyrazole-5-carboxylate: Similar structure but with the carboxylate ester group at a different position, leading to different reactivity and applications.

    4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: Contains a nitrile group instead of a carboxylate ester, resulting in different chemical properties and uses.

Uniqueness

Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern and functional groups. The combination of the bromine atom, methyl group, and carboxylate ester provides distinct reactivity and makes it a valuable intermediate in organic synthesis and research.

Biological Activity

Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (C6H7BrN2O2) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom and a carboxylate group. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations and biological interactions. The molecular formula is C6H7BrN2O2\text{C}_6\text{H}_7\text{BrN}_2\text{O}_2 with a molecular weight of approximately 217.04 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested using the broth microdilution method to determine minimum inhibitory concentrations (MICs).
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit the growth of various cancer cell lines by interfering with specific enzymatic pathways.

The mechanism of action is primarily attributed to the compound's ability to bind to enzyme active sites, inhibiting their function. This binding disrupts critical biological pathways, leading to reduced microbial growth or cancer cell proliferation.

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens:

Pathogen MIC (µg/mL) Standard Comparison
Staphylococcus aureus50Ampicillin (100)
Escherichia coli25Ciprofloxacin (25)
Candida albicans250Griseofulvin (500)

These results indicate that the compound exhibits promising antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it showed an IC50 value of 30 µM against breast cancer cell lines, indicating significant potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrazole derivatives, which also exhibit biological activity. The following table compares its properties with related compounds:

Compound Name Molecular Formula Key Features
Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylateC7H9BrN2O2Ethyl group instead of methyl; similar properties
Methyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylateC6H7ClN2O2Chlorine atom instead of bromine; different reactivity
Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylateC6H8N4O2Amino group instead of bromo; distinct biological profile

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